9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride
Overview
Description
9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride, commonly referred to as 9-APA-HCl, is a synthetic organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 223.7 g/mol. 9-APA-HCl is a member of the purine family and is used as a precursor in the synthesis of several biologically active compounds, such as purines and purine analogs. 9-APA-HCl has been studied extensively for its biochemical and physiological effects, as well as its potential applications in scientific research.
Safety And Hazards
For safety and hazards, it’s important to handle these compounds with care. They should be stored in a sealed, dry environment at room temperature3. It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting the compound in eyes, on skin, or on clothing4.
Future Directions
While I couldn’t find specific future directions for “9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride”, related compounds are being studied for their potential biological activities5. For example, pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties5.
Please note that this information might not directly apply to “9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride” due to differences in chemical structure and properties. For a comprehensive analysis of this specific compound, more detailed studies would be needed. If you have access to a research institution or a university, they might be able to provide more specific information or even conduct an analysis for you.
properties
IUPAC Name |
9-(1-aminopropan-2-yl)purin-6-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6.ClH/c1-5(2-9)14-4-13-6-7(10)11-3-12-8(6)14;/h3-5H,2,9H2,1H3,(H2,10,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AILBNJUQKQZZEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N1C=NC2=C(N=CN=C21)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride | |
CAS RN |
1864058-22-9 | |
Record name | 9H-Purine-9-ethanamine, 6-amino-β-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1864058-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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